molecular formula C27H29N5O B3029008 Nvp-aew541 CAS No. 475489-16-8

Nvp-aew541

Cat. No. B3029008
M. Wt: 439.6 g/mol
InChI Key: AECDBHGVIIRMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-AEW541 is a small molecule inhibitor specifically targeting the insulin-like growth factor 1 receptor (IGF-1R) kinase. It belongs to the pyrrolo[2,3-d]pyrimidine derivative class and has been shown to effectively distinguish between IGF-1R and the closely related insulin receptor (InsR), with a much lower IC50 for IGF-1R, indicating a higher potency against this receptor . The compound has been investigated for its antitumor activity across various types of cancer, including sarcomas, acute myeloid leukemia, neuroblastoma, pancreatic cancer, multiple myeloma, biliary tract cancer, endometrial cancer, high-grade glioma, and prostate cancer .

Synthesis Analysis

NVP-AEW541 has been synthesized as a selective inhibitor of the IGF-1R tyrosine kinase activity. The synthesis process aims to create a compound that can effectively inhibit the autophosphorylation of IGF-1R, which is a critical step in the activation of the receptor and subsequent downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis .

Molecular Structure Analysis

The molecular structure of NVP-AEW541, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to specifically bind to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its activity. This selective binding is crucial for the compound's ability to inhibit IGF-1R signaling without significantly affecting the closely related InsR .

Chemical Reactions Analysis

NVP-AEW541 functions by inhibiting the kinase activity of IGF-1R, which is a receptor tyrosine kinase. By binding to the ATP-binding site of IGF-1R, NVP-AEW541 prevents the receptor from undergoing autophosphorylation, a process that is essential for its activation and the initiation of downstream signaling cascades involved in cell growth and survival .

Physical and Chemical Properties Analysis

The physical and chemical properties of NVP-AEW541, such as solubility, stability, and oral bioavailability, have been optimized to ensure that the compound can be effectively administered and absorbed to reach the target tissues. The compound has been reported to be orally bioavailable, which is a significant advantage for its potential use as an anticancer therapeutic .

Relevant Case Studies

Several studies have demonstrated the efficacy of NVP-AEW541 in various cancer models. For instance, in vivo studies have shown that NVP-AEW541 significantly reduces the growth of IGF-1R-driven fibrosarcomas . In musculoskeletal tumors, such as Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma, NVP-AEW541 has been found to induce a G1 cell cycle block and apoptosis in sensitive cells . In acute myeloid leukemia cells, the compound induced apoptotic cell death and enhanced sensitivity to other chemotherapeutic agents . Neuroblastoma cells treated with NVP-AEW541 exhibited reduced tumor growth and microvascularization in vivo . In pancreatic cancer, the inhibitor disrupted IGF-1 signaling and reduced tumor growth and angiogenesis . Similar antitumor effects and potential for combination therapy have been observed in multiple myeloma , biliary tract cancer , endometrial cancer , high-grade glioma , and prostate cancer .

Scientific Research Applications

Antitumor Activity in Various Cancers

  • Fibrosarcomas and Neuroblastoma : NVP-AEW541 exhibits significant antitumor activity against fibrosarcomas and neuroblastoma. It effectively inhibits IGF-IR signaling, leading to reduced tumor growth and metastasis formation in vivo (García-Echeverría et al., 2004) and (Tanno et al., 2006).

  • Multiple Myeloma : The compound induces cell cycle arrest and apoptosis in multiple myeloma cells, showing promise as a therapeutic agent (Maiso et al., 2008).

  • Biliary Tract Cancer : NVP-AEW541 exhibits efficacy against biliary tract cancer in vitro, particularly in combination with other chemotherapeutic agents like gemcitabine (Wolf et al., 2010).

  • Colorectal Cancer : The inhibitor is effective in colorectal cancer cell lines, inducing apoptosis and cell cycle arrest, and showing enhanced effects when combined with other treatments like 5-FU (Hopfner et al., 2006).

  • Hepatocellular Carcinoma : In hepatocellular carcinoma cells, NVP-AEW541 induces growth inhibition, apoptosis, and cell cycle arrest, suggesting potential as a novel treatment approach (Höpfner et al., 2006).

  • Gastrointestinal Carcinomas : This inhibitor has shown therapeutic utility in GI carcinomas, both as a single agent and in combination with chemotherapy (Piao et al., 2008).

  • Acute Myeloid Leukemia : It shows promise as a therapeutic agent for AML, particularly in cases characterized by IGF-I autocrine secretion (Tazzari et al., 2007).

  • Insulinoma : In a mouse model of pancreatic β-cell carcinogenesis, NVP-AEW541 repressed progression to tumor malignancy, indicating its potential in inhibiting IGF1R signaling for reducing tumor invasion (Zumsteg et al., 2012).

  • Esophageal Cancer : The compound was studied for its effects on esophageal cancer, with observations suggesting resistance due to maintained RAS-MAPK activity (Bao et al., 2012).

  • Neuroendocrine Gastrointestinal Tumours : In NET cells, NVP-AEW541 induced apoptosis and cell cycle arrest, showing potential for future treatment strategies of NET disease (Höpfner et al., 2006).

Other Applications

  • Glioma : When combined with other tyrosine kinase inhibitors, NVP-AEW541 induced significant apoptosis in glioma cells, suggesting its use in combination therapies (Premkumar et al., 2010).

  • Musculoskeletal Tumors : Demonstrated antitumor activity in musculoskeletal tumors, particularly Ewing's sarcoma, and may be combined with drugs like vincristine for enhanced effectiveness (Scotlandi et al., 2005).

  • Endometrial Cancer : Specific inhibition of IGF-IR by NVP-AEW541 showed promising results in endometrial cancer cell lines, suggesting its potential as a therapeutic tool (Attias-Geva et al., 2011).

  • Cardiac Contractile Dysfunction : The inhibitor can cause insulin-independent and reversible cardiac contractile dysfunction, highlighting the importance of considering cardiac effects in treatments involving IGF-1R blockade (Schenkl et al., 2022).

  • Synergistic Effects with Other Treatments : Shows synergistic antitumoral effects when combined with trastuzumab in HER2-overexpressing breast cancer cells (Esparís-Ogando et al., 2008).

Safety And Hazards

NVP-AEW541 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467110
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-aew541

CAS RN

475488-34-7, 475489-16-8
Record name AEW-541
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEW-541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-aew541
Reactant of Route 2
Nvp-aew541
Reactant of Route 3
Reactant of Route 3
Nvp-aew541
Reactant of Route 4
Nvp-aew541
Reactant of Route 5
Reactant of Route 5
Nvp-aew541
Reactant of Route 6
Reactant of Route 6
Nvp-aew541

Citations

For This Compound
2,130
Citations
C Garcı́a-Echeverrı́a, MA Pearson, A Marti, T Meyer… - Cancer cell, 2004 - cell.com
… NVP-AEW541 disphorylation (data not shown). played at least 10-fold selectivity toward the IGF-IR, as comAs an effective therapeutic agent, NVP-AEW541 … the ability of NVP-AEW541 to …
Number of citations: 650 www.cell.com
K Scotlandi, MC Manara, G Nicoletti, PL Lollini… - Cancer research, 2005 - AACR
… Cell growth inhibition by daily administration of NVP-AEW541 was also considered. IC 50 (… of NVP-AEW541, TC-71 cells were exposed to 300 nmol/L and 1 μmol/L NVP-AEW541 (…
Number of citations: 327 aacrjournals.org
S Wolf, J Lorenz, J Mössner… - World journal of …, 2010 - ncbi.nlm.nih.gov
… NVP-AEW541 was studied in vitro in 7 human BTC cell lines by automated cell counting. In addition, the anti-tumoral mechanism of NVP-AEW541 … suggest that NVP-AEW541 is active …
Number of citations: 35 www.ncbi.nlm.nih.gov
C Moser, P Schachtschneider, SA Lang… - European Journal of …, 2008 - Elsevier
… -IR blocking substance, including NVP-AEW541, has to date … of IGF-IR inhibition with NVP-AEW541 in an orthotopic model of … marker for monitoring efficacy of NVP-AEW541 in vivo, as …
Number of citations: 87 www.sciencedirect.com
MB Gariboldi, R Ravizza, E Monti - Biochemical pharmacology, 2010 - Elsevier
… also observed in mice bearing pancreatic cancer xenografts following NVP-AEW541 treatment in vivo. In U-87 MG cells, we found that NVP-AEW541 inhibited cell growth in a time and …
Number of citations: 85 www.sciencedirect.com
B Tanno, C Mancini, R Vitali, M Mancuso… - Clinical cancer …, 2006 - AACR
… the ability of NVP-AEW541, a recently … NVP-AEW541 inhibited in vitro proliferation in a submicromolar/micromolar (0.4-6.8) range of concentrations. Results: As expected, NVP-AEW541 …
Number of citations: 92 aacrjournals.org
PL Tazzari, G Tabellini, R Bortul, V Papa, C Evangelisti… - Leukemia, 2007 - nature.com
… Moreover, NVP-AEW541 reduced the clonogenic capacity of AML CD34 + cells cultured in … -induced apoptosis by NVP-AEW541. Our findings indicate that NVP-AEW541 might be a …
Number of citations: 96 www.nature.com
W Wu, J Ma, N Shao, Y Shi, R Liu, W Li, Y Lin… - PLoS One, 2017 - journals.plos.org
… As the results presented above revealed that NVP-AEW541-induced autophagy protects TNBC cell proliferation, we then examined the effect of NVP-AEW541-induced autophagy on …
Number of citations: 29 journals.plos.org
Z Attias-Geva, I Bentov, A Fishman, H Werner… - Gynecologic …, 2011 - Elsevier
… IGF-IR inhibition by NVP-AEW541 might be a promising … NVP-AEW541 has been shown to abrogate IGF-I-induced IGF-… anti-proliferative potential of NVP-AEW541 as a targeted therapy …
Number of citations: 37 www.sciencedirect.com
P Maiso, EM Ocio, M Garayoa… - British journal of …, 2008 - Wiley Online Library
… NVP-AEW541 is a small molecule that belongs to the pyrrolo[2,3-d]… of NVP-AEW541 on MM cell lines and freshly isolated cells from MM patients. Our results show that NVP-AEW541 …
Number of citations: 44 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.